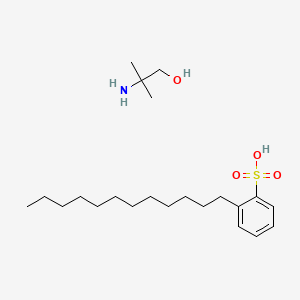![molecular formula C20H16N2O B14677161 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one CAS No. 32499-79-9](/img/structure/B14677161.png)
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains 39 atoms, including 16 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . Its structure is notable for the presence of two phenyl groups and a diazabicyclo framework, making it an interesting subject for chemical research.
Preparation Methods
The synthesis of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be achieved through a series of steps involving nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions . The process begins with the addition of a nucleophilic amine to a precursor molecule, followed by Boc-protection to stabilize the intermediate. Photochemical demetallation is then performed to remove any metal complexes, and the final step involves an intramolecular Heck reaction to form the bicyclic structure.
Chemical Reactions Analysis
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl groups or the diazabicyclo framework .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in the development of new pharmaceuticals due to its unique structure and reactivity. In medicine, it is being investigated for its potential as an anticancer agent, given its ability to inhibit certain molecular targets. Industrially, it can be used in the synthesis of complex organic molecules and materials .
Mechanism of Action
The mechanism of action of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be compared to other similar compounds, such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The presence of phenyl groups in this compound makes it unique and contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
32499-79-9 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
7,9-diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one |
InChI |
InChI=1S/C20H16N2O/c23-20-17-13-7-8-14-18(20)22(16-11-5-2-6-12-16)21-19(17)15-9-3-1-4-10-15/h1-14,17-18H |
InChI Key |
VCJPEKJUVAEJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3C=CC=CC2C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


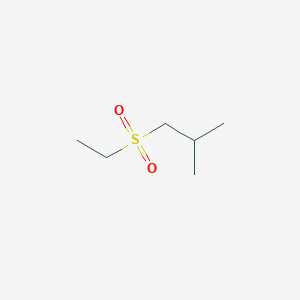
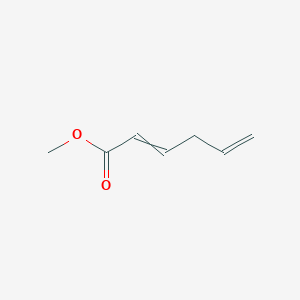


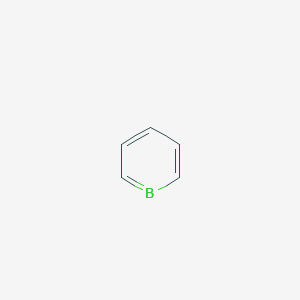
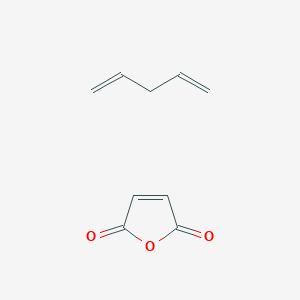

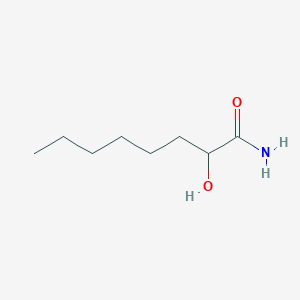
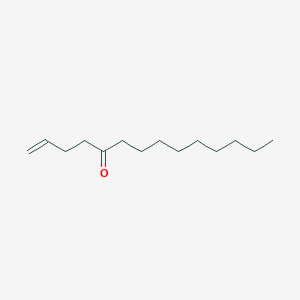
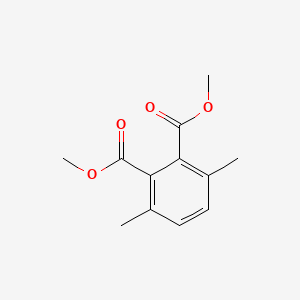
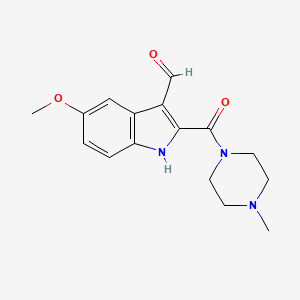
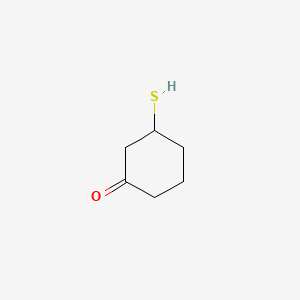
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
